4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide
Overview
Description
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mechanism of Action
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide exerts its effects by binding to CB1 and CB2 receptors, which are G protein-coupled receptors located in the central nervous system and peripheral tissues. Activation of these receptors leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has also been shown to have partial agonist activity at the CB1 receptor, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinase pathways. In animal studies, 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been shown to produce dose-dependent effects on locomotor activity, body temperature, and pain perception. It has also been shown to have anxiolytic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its potential for abuse and dependence, as well as the lack of standardized protocols for its use in animal and human studies. Additionally, its effects may vary depending on the dose, route of administration, and individual differences in metabolism and receptor expression.
Future Directions
There are several potential future directions for the study of 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide, including its use in the development of new therapeutic agents for the treatment of various medical conditions. It may also be useful in the study of the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to elucidate the long-term effects of 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide on brain function and behavior, as well as its potential for abuse and dependence.
Scientific Research Applications
4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid receptor pharmacology. It has been shown to bind to both CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. 4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide has also been studied for its potential use in the treatment of various medical conditions such as chronic pain, inflammation, and anxiety.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(2-methylsulfanylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS2/c1-16-7-13-19(14-8-16)26-15-17-9-11-18(12-10-17)22(24)23-20-5-3-4-6-21(20)25-2/h3-14H,15H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKMNLECUZGMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-[2-(methylsulfanyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.